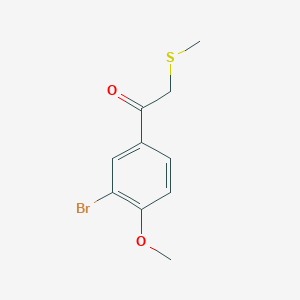![molecular formula C7H5ClLiNO3 B13487194 Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate is an organic compound that has garnered significant interest in various fields of research and industry. This compound is known for its unique chemical structure, which includes a lithium ion and a chloropyridinyl group, making it a valuable subject for scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate typically involves the reaction of 3-chloropyridine with lithium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at a temperature range of 0-25°C. The process requires careful monitoring to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to maintain precise reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridines.
Applications De Recherche Scientifique
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chloropyridinyl group plays a crucial role in its binding affinity and specificity. The lithium ion can also influence cellular signaling pathways, contributing to its overall effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate: Similar structure but with the chloropyridinyl group at a different position.
Lithium(1+) 2-[(3-bromopyridin-2-yl)oxy]acetate: Similar structure but with a bromine atom instead of chlorine.
Lithium(1+) 2-[(3-fluoropyridin-2-yl)oxy]acetate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate is unique due to its specific chloropyridinyl group positioning, which influences its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C7H5ClLiNO3 |
|---|---|
Poids moléculaire |
193.5 g/mol |
Nom IUPAC |
lithium;2-(3-chloropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C7H6ClNO3.Li/c8-5-2-1-3-9-7(5)12-4-6(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
LSLZGYMEYRZGHR-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC(=C(N=C1)OCC(=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)





![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)


![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)


![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)

